![molecular formula C26H30N4O4 B7702708 3,4,5-triethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702708.png)
3,4,5-triethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3,4,5-triethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a complex organic molecule. It contains a pyrazolo[3,4-b]quinoline core, which is a type of azaheterocyclic compound . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar pyrazolo[3,4-b]quinoline derivatives have been synthesized using various methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Mechanism of Action
Target of Action
The primary target of 3,4,5-triethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity The inhibition of CDK2 leads to a halt in cell cycle progression, preventing the replication of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. Under normal conditions, CDK2 forms a complex with cyclin E or cyclin A, which is necessary for the progression from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents the formation of these complexes, leading to cell cycle arrest .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, its structural features suggest certain characteristics. The presence of the triethoxy group may enhance lipophilicity, potentially aiding in absorption and distribution. The compound’s metabolism likely involves the biotransformation of the ethoxy groups and the propyl group. Excretion may occur via renal or hepatic routes. These factors all contribute to the compound’s bioavailability .
Result of Action
The primary result of the action of this compound is the inhibition of cell cycle progression, leading to cell cycle arrest . This can result in the death of rapidly dividing cells, such as cancer cells. Additionally, the compound has shown cytotoxic activities against various cancer cell lines .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other metabolites or drugs, and the specific characteristics of the target cells. For instance, variations in the expression levels of CDK2 in different cell types could influence the compound’s efficacy .
properties
IUPAC Name |
3,4,5-triethoxy-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-5-13-30-25-19(14-17-11-9-10-12-20(17)27-25)24(29-30)28-26(31)18-15-21(32-6-2)23(34-8-4)22(16-18)33-7-3/h9-12,14-16H,5-8,13H2,1-4H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGXUFPJAMJRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

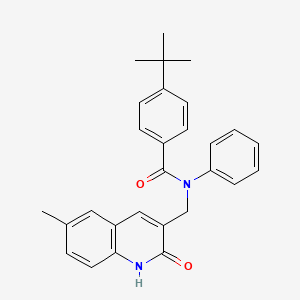
![Methyl 1-ethyl-2-(hydroxydiphenylmethyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B7702655.png)
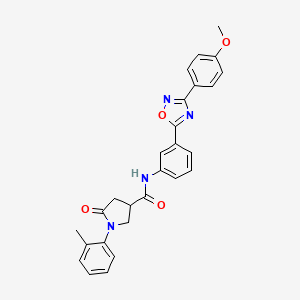
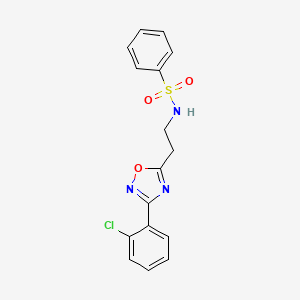
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7702670.png)

![N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide](/img/structure/B7702680.png)

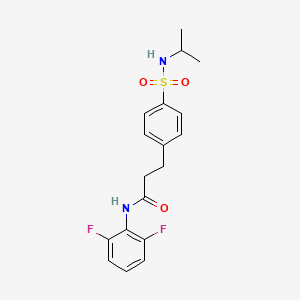
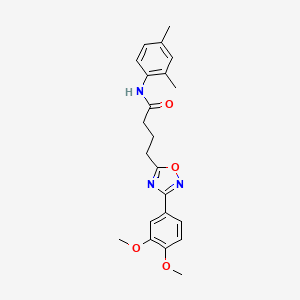
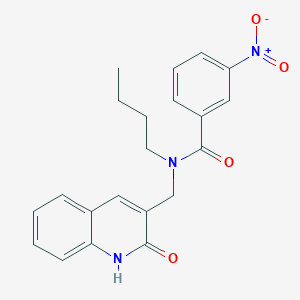
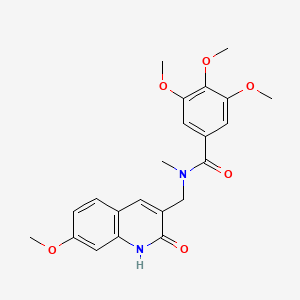
![3-(2,5-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702724.png)
